AGI-25696

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H18N4O |

|---|---|

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

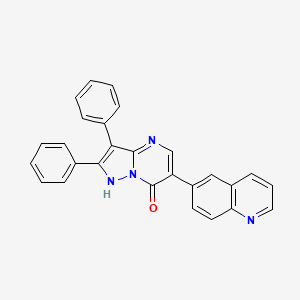

2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

InChI |

InChI=1S/C27H18N4O/c32-27-22(20-13-14-23-21(16-20)12-7-15-28-23)17-29-26-24(18-8-3-1-4-9-18)25(30-31(26)27)19-10-5-2-6-11-19/h1-17,30H |

Clave InChI |

VGWAPISXSPOLIQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(NN3C2=NC=C(C3=O)C4=CC5=C(C=C4)N=CC=C5)C6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGI-25696 in MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A) that has demonstrated significant preclinical activity in cancer models harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide elucidates the core mechanism of action of this compound, detailing the principle of synthetic lethality exploited by this compound. It provides a comprehensive overview of the signaling pathways involved, quantitative data from key preclinical studies, and detailed experimental methodologies. This compound served as a crucial tool compound in the development of the clinical candidate AG-270, which further validates the therapeutic potential of targeting MAT2A in MTAP-deleted malignancies.

The Principle of Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy underpinning this compound is rooted in the concept of synthetic lethality. This occurs when the combination of two genetic alterations—in this case, the deletion of the MTAP gene and the pharmacological inhibition of MAT2A—results in cell death, while either event alone is non-lethal.

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the catabolism of 5'-methylthioadenosine (MTA).[3] In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[4]

This accumulation of MTA has a profound downstream effect: it acts as a competitive inhibitor of protein arginine methyltransferase 5 (PRMT5).[3][5] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, a post-translational modification essential for cellular processes such as mRNA splicing.[2] The inhibition of PRMT5 by MTA in MTAP-deleted cells makes them exquisitely dependent on high intracellular concentrations of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5, to maintain residual PRMT5 activity and cellular viability.[6]

This is where the therapeutic intervention with a MAT2A inhibitor like this compound becomes critical. MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP.[3] By inhibiting MAT2A, this compound drastically reduces the intracellular levels of SAM. In MTAP-deleted cancer cells, this SAM depletion further cripples the already partially inhibited PRMT5, leading to a critical failure in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[2][4]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound in MTAP-deleted cancers can be visualized as a cascade of events initiated by the genetic loss of MTAP and potentiated by the pharmacological inhibition of MAT2A.

Diagram: Mechanism of this compound in MTAP-Deleted vs. MTAP-Intact Cells

Caption: Synthetic lethality of this compound in MTAP-deleted cells.

Quantitative Data from Preclinical Studies

This compound was extensively profiled in preclinical models, demonstrating potent and selective activity against MTAP-deleted cancer cells.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Target | Assay Type | Cell Line | MTAP Status | IC50 (nM) | Reference |

| This compound | MAT2A | SAM IC50 | HCT116 | -/- | 150 | [7] |

| AG-270 | MAT2A | Proliferation | HCT116 | +/+ | >30,000 | |

| AG-270 | MAT2A | Proliferation | HCT116 | -/- | 260 |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Compound | Dose | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | p-value | Reference |

| This compound | 300 mg/kg | Oral, once daily | KP4 (pancreatic, MTAP-null) | 67.8% | 0.0001 | [5][7] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Plasma | Tumor | Reference |

| Cmax (ng/mL or ng/g) | 179,000 ± 21,500 | 32,300 ± 6,100 | [7] |

| AUC0-12h (h·ng/g) | 1,650,000 | 372,000 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on standard techniques employed in the evaluation of MAT2A inhibitors.

MAT2A Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of MAT2A by measuring the production of inorganic phosphate (Pi), a byproduct of the conversion of ATP and L-methionine to SAM.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)

-

This compound (or test inhibitor) dissolved in DMSO

-

Colorimetric phosphate detection reagent

-

384-well microplate

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mixture: Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.

-

Plate Setup:

-

Test Wells: Add 5 µL of the diluted test inhibitor.

-

Positive Control Wells: Add 5 µL of inhibitor-free buffer.

-

Blank Wells: Add 10 µL of assay buffer (without enzyme).

-

-

Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.

-

Reaction Initiation: Add 10 µL of the master mixture to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 50 µL of the colorimetric detection reagent to each well.

-

Data Analysis: Measure absorbance and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.

Diagram: MAT2A Inhibition Assay Workflow

Caption: Workflow for a colorimetric MAT2A inhibition assay.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of MTAP-deleted and MTAP-wild-type cancer cells.

Materials:

-

HCT116 MTAP-/- and HCT116 MTAP-WT cell lines

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5-7 days.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Reading: Incubate as required, then read luminescence or fluorescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for PRMT5 Target Engagement

This protocol assesses the downstream effects of MAT2A inhibition by measuring the levels of symmetric dimethylarginine (SDMA), a marker of PRMT5 activity.

Materials:

-

Cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-SDMA, anti-PRMT5, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Harvest and lyse cells treated with various concentrations of this compound.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. A decrease in the SDMA signal indicates target engagement.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

KP4 MTAP-null pancreatic cancer cells

-

This compound formulated for oral gavage

-

Vehicle control

Procedure:

-

Tumor Implantation: Subcutaneously implant KP4 cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Dosing: Administer this compound (e.g., 300 mg/kg) or vehicle orally once daily.

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study for a predetermined period (e.g., 33 days) or until tumors in the control group reach a maximum allowed size.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.

Conclusion

This compound has been instrumental in validating the therapeutic hypothesis of targeting MAT2A in MTAP-deleted cancers. Its mechanism of action, centered on the principle of synthetic lethality, offers a clear rationale for the selective targeting of cancer cells with a specific genetic alteration while sparing normal tissues. The preclinical data for this compound, including its potent in vitro and in vivo activity, paved the way for the clinical development of next-generation MAT2A inhibitors like AG-270. The experimental protocols detailed herein provide a framework for the continued investigation of this promising therapeutic strategy in oncology.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Agios Announces First Patient Dosed With MAT2A Inhibitor AG-270 In Phase 1 Study In Patients With Advanced Solid Tumors Or Lymphoma With An MTAP Deletion [clinicalleader.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

AGI-25696: An In Vivo Tool for Preclinical Cancer Research in MTAP-Deleted Tumors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AGI-25696 is a potent and selective small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] It serves as a critical in vivo tool for the preclinical investigation of cancers harboring a specific genetic vulnerability: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its use in cancer research.

Mechanism of Action:

This compound functions as an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including histone and protein methylation.[3][4] In cancers with MTAP deletion, a common occurrence in approximately 15% of all human cancers due to its proximity to the frequently deleted tumor suppressor gene CDKN2A, there is an accumulation of methylthioadenosine (MTA).[5][6] MTA is an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[4][7] This partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely sensitive to reductions in SAM levels. By inhibiting MAT2A, this compound further depletes the SAM pool, leading to a synthetic lethal effect in these cancer cells.[3][4][7] This selective targeting of MTAP-deleted tumors provides a promising therapeutic window.[8]

Signaling Pathway

The mechanism of action of this compound is centered on the synthetic lethal interaction between MAT2A and MTAP. The following diagram illustrates this pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| SAM IC50 | HCT116 | 150 nM | [8] |

| Plasma Protein Binding (Human) | - | >99.9% | [8] |

| Caco-2 Efflux Ratio | - | 6.0 | [8] |

| Human Liver Microsome ER | - | 0.16 | [8] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (after 3 b.i.d. doses)

| Parameter | Plasma | Tumor (KP4 MTAP-null) | Reference |

| Cmax | 179,000 ± 21,500 ng/mL | 32,300 ± 6,100 ng/g | [8] |

| AUC0–12h | 1,650,000 hng/mL | 372,000 hng/g | [8] |

Table 3: In Vivo Efficacy of this compound in a Pancreatic Xenograft Model

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | p-value | Reference |

| Mice | KP4 (MTAP-null) | 300 mg/kg this compound (daily) | 67.8% | 0.0001 | [8] |

Experimental Protocols

A detailed methodology for an in vivo efficacy study using this compound is provided below.

In Vivo Xenograft Study Protocol

1. Cell Culture:

- Culture KP4 (MTAP-null) pancreatic cancer cells under standard conditions.

2. Animal Model:

- Use immunodeficient mice (e.g., nude or SCID).

- A total of 30 animals were used in the cited study, with 15 mice per arm (treatment and vehicle).[8][9]

3. Tumor Implantation:

- Harvest KP4 cells and resuspend them in a suitable medium (e.g., sterile PBS).

- Subcutaneously inject the cell suspension into the flank of each mouse.

4. Tumor Monitoring and Grouping:

- Monitor the mice for tumor growth.

- Begin caliper measurements a few days post-implantation.

- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

- When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

5. Formulation and Administration:

- Prepare the this compound formulation for oral administration.

- Administer this compound orally once daily at a dose of 300 mg/kg.[8]

- Administer the vehicle to the control group.

6. Efficacy Evaluation:

- Measure tumor volume and mouse body weight regularly throughout the study (e.g., daily or every other day).[8]

- The study duration in the cited reference was 33 days.[8]

7. Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) percentage.

- Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo study evaluating this compound.

This compound is a valuable and well-characterized in vivo tool for investigating the therapeutic potential of MAT2A inhibition in MTAP-deleted cancers. Its high potency and demonstrated in vivo efficacy, coupled with a clear understanding of its mechanism of action, make it an essential compound for preclinical studies in this area of oncology research. The provided data and protocols offer a solid foundation for researchers to design and execute robust in vivo experiments to further explore the role of MAT2A as a cancer target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. probiologists.com [probiologists.com]

- 5. annualreviews.org [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Investigating AGI-25696 in Novel Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational MAT2A inhibitor, AGI-25696, and its application in preclinical tumor models. This document details the underlying scientific rationale, experimental methodologies, and key data supporting its mechanism of action, with a focus on its synthetic lethal interaction in MTAP-deleted cancers.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is a universal methyl donor crucial for numerous cellular processes, including the methylation of proteins, lipids, and nucleic acids.[2] In oncology, a key area of interest is the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[3] MTAP is a critical enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that uses SAM as a substrate to methylate a variety of proteins involved in critical cellular functions, including splicing and DNA damage response.

In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA creates a vulnerability. Further reduction of SAM levels through the inhibition of MAT2A by this compound leads to a significant suppression of PRMT5 activity, resulting in selective cancer cell death. This targeted approach offers a promising therapeutic window for treating MTAP-deficient tumors.[3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in relevant tumor models.

Table 1: In Vitro Activity of this compound

| Cell Line | Genotype | Assay | Endpoint | IC50 (nM) |

| HCT116 | MTAP-deleted | Cellular SAM | SAM Reduction | 150[4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Pancreatic Cancer Xenograft | KP4 (MTAP-null) | This compound (300 mg/kg) | Oral, Once Daily | 67.8% (p=0.0001) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in novel tumor models.

Cell Culture

-

Cell Lines: HCT116 (human colorectal carcinoma, MTAP-deleted) and KP4 (human pancreatic cancer, MTAP-null) cell lines are obtained from a certified cell bank.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro SAM Reduction Assay

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 24 hours.

-

SAM Extraction: Intracellular SAM levels are extracted using a suitable lysis buffer.

-

SAM Quantification: SAM levels are quantified using a commercially available SAM assay kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of SAM reduction against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Subcutaneous Xenograft Model Establishment and Efficacy Study

-

Animal Housing: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are housed in a specific pathogen-free facility. All animal procedures are performed in accordance with institutional guidelines.

-

Cell Preparation: HCT116 or KP4 cells are harvested during the exponential growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[5]

-

Tumor Cell Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.[5]

-

Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[5]

-

Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally at the specified dose and schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in MTAP-Deleted Tumors

Caption: Mechanism of this compound in MTAP-deleted cancer cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: A typical workflow for an in vivo anti-tumor efficacy study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

AGI-25696: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel MAT2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-25696 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme that plays a critical role in the metabolism of cancer cells. Developed by Agios Pharmaceuticals, this compound emerged from a discovery program aimed at identifying targeted therapies for cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, frequently co-occurring with the tumor suppressor CDKN2A, creates a synthetic lethal dependency on MAT2A. This compound served as a crucial in vivo tool compound, demonstrating robust preclinical activity and paving the way for the clinical development of the next-generation MAT2A inhibitor, AG-270. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers

The discovery of synthetic lethal interactions has opened new avenues for precision oncology. One such vulnerability arises in cancers with homozygous deletion of the MTAP gene. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA).[1] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in various cellular processes, including RNA splicing.

In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA creates a heightened dependency on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A. SAM is the universal methyl donor required for all cellular methylation reactions, including those mediated by PRMT5. Therefore, inhibiting MAT2A in the context of MTAP deletion leads to a critical depletion of SAM, further suppressing PRMT5 activity and ultimately inducing cancer cell death. This synthetic lethal relationship forms the basis for the therapeutic targeting of MAT2A in this patient population.

Discovery and Optimization of this compound

This compound was identified through a structure-guided drug discovery effort initiated by Agios Pharmaceuticals. The program began with the identification of initial hit compounds that were optimized for potency and metabolic stability. An early lead compound, AGI-24512, showed good in vitro potency but suffered from poor oral absorption and a short half-life in preclinical species.[2]

Metabolite identification studies revealed that the piperidine ring of AGI-24512 was a primary site of metabolism.[2] This led to the exploration of analogues with modifications at this position. Replacing the piperidine with a phenyl group resulted in this compound, a compound with significantly improved metabolic stability, as evidenced by a lower human microsomal extraction ratio.[2] This enhancement in stability, coupled with potent cellular activity, established this compound as a suitable tool compound for in vivo proof-of-concept studies.[2]

In Vitro Pharmacology and Mechanism of Action

Cellular Activity

This compound demonstrated potent and selective activity in cancer cell lines with MTAP deletions. In the HCT116 human colorectal carcinoma cell line engineered with an MTAP deletion, this compound effectively inhibited the production of SAM.[2]

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| SAM IC50 | HCT116 (MTAP-null) | 150 nM | [2] |

Signaling Pathway

The mechanism of action of this compound is rooted in the synthetic lethal interaction between MAT2A inhibition and MTAP deletion. The following diagram illustrates the key signaling events.

In Vivo Preclinical Development

The improved metabolic stability of this compound made it a suitable candidate for in vivo evaluation.

Pharmacokinetics

Pharmacokinetic studies in mice bearing KP4 pancreatic cancer xenografts (MTAP-null) demonstrated that oral administration of this compound resulted in sustained and high exposure in both plasma and tumor tissue.[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Plasma | Tumor | Reference |

| Cmax | 179,000 ± 21,500 ng/mL | 32,300 ± 6,100 ng/g | [2] |

| AUC0-12h | 1,650,000 hng/mL | 372,000 hng/g | [2] |

| Data after 3 twice-daily (b.i.d.) oral doses. |

Efficacy in a Xenograft Model

The in vivo efficacy of this compound was assessed in a subcutaneous KP4 MTAP-null pancreatic cancer xenograft model. Daily oral administration of this compound led to a significant reduction in tumor growth.[2]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | p-value | Reference |

| KP4 MTAP-null xenograft | 300 mg/kg, once daily (q.d.) | 67.8% | 0.0001 | [2][3] |

The treatment was well-tolerated, with no adverse effects on the body weight of the mice throughout the 33-day study.[2][3]

Experimental Protocols

HCT116 (MTAP-null) Cellular SAM Assay

-

Cell Culture: HCT116 MTAP-null cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 72 hours) to allow for the compound to exert its effect on SAM levels.

-

SAM Measurement: Intracellular SAM levels are quantified using a commercially available SAM assay kit, typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits SAM production by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

KP4 MTAP-null Xenograft Model

-

Animal Husbandry: Immunocompromised mice (e.g., nude or SCID) are used and housed under specific pathogen-free conditions.

-

Tumor Implantation: KP4 MTAP-null pancreatic cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width²)/2.

-

Randomization and Treatment: Once tumors reach a specified average size, the mice are randomized into treatment and vehicle control groups. This compound is formulated in an appropriate vehicle and administered orally, once daily, at a dose of 300 mg/kg.[2][3] The control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Statistical Analysis: Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a t-test.

From Preclinical Tool to Clinical Candidate

While this compound demonstrated excellent preclinical properties and in vivo efficacy, further optimization was undertaken to enhance its drug-like properties for clinical development. This compound exhibited very high plasma protein binding and a high efflux ratio in Caco-2 assays, which could necessitate high clinical doses.[2] Subsequent medicinal chemistry efforts led to the discovery of AG-270, a first-in-class, orally bioavailable MAT2A inhibitor with improved properties that has advanced into clinical trials for the treatment of patients with MTAP-deleted tumors.[1]

Conclusion

This compound played a pivotal role in validating the therapeutic hypothesis of targeting MAT2A in MTAP-deleted cancers. Its discovery and preclinical development provided the crucial in vivo proof-of-concept for this novel therapeutic strategy. The data generated with this compound demonstrated that potent and selective inhibition of MAT2A can lead to significant anti-tumor activity in a well-tolerated manner. This foundational work directly enabled the advancement of the clinical candidate, AG-270, offering a promising new therapeutic option for a defined patient population with a clear biomarker.

References

The Impact of AGI-25696 on Cellular Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism. This document provides a comprehensive technical guide on the cellular pathways affected by this compound treatment. It summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the core signaling pathways and experimental workflows. This information is intended to support further research and development of MAT2A inhibitors as targeted cancer therapies.

Introduction

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to regulating gene expression, protein function, and other critical cellular processes. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This creates a therapeutic window for selective targeting of MAT2A.

This compound was developed as a tool compound to investigate the therapeutic potential of MAT2A inhibition. Its mechanism of action centers on the disruption of SAM synthesis, leading to a cascade of downstream effects that selectively impede the proliferation of MTAP-deleted cancer cells.

Core Mechanism of Action: The MAT2A-SAM-PRMT5 Axis

The primary cellular pathway affected by this compound treatment is the MAT2A-SAM-PRMT5 axis. In normal cells, MAT2A converts methionine and ATP into SAM. SAM is then utilized by a host of methyltransferases, including Protein Arginine Methyltransferase 5 (PRMT5), to methylate various substrates, including histones and spliceosomal proteins, thereby regulating gene expression and RNA splicing.

In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, partially inhibits PRMT5. This renders the cancer cells highly sensitive to further reductions in SAM levels. By inhibiting MAT2A, this compound drastically lowers the intracellular concentration of SAM. This synergistic inhibition of PRMT5 activity leads to aberrant RNA splicing, induction of DNA damage, and ultimately, cell cycle arrest and apoptosis in MTAP-deleted cancer cells.

Caption: this compound inhibits MAT2A, leading to reduced SAM and subsequent inhibition of PRMT5 in MTAP-deleted cancers.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| SAM IC50 | HCT116 | 150 nM | [1] |

| Plasma Protein Binding (human) | - | >99.9% | [1] |

| Caco-2 Efflux Ratio | - | 6.0 | [1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a KP4 MTAP-null Pancreatic Cancer Xenograft Model

| Parameter | Matrix | Value (at 300 mg/kg, b.i.d.) | Reference |

| Cmax | Plasma | 179,000 ± 21,500 ng/mL | [1] |

| Cmax | Tumor | 32,300 ± 6,100 ng/g | [1] |

| AUC0-12h | Plasma | 1,650,000 hng/mL | [1] |

| AUC0-12h | Tumor | 372,000 hng/g | [1] |

| Tumor Growth Inhibition (TGI) | - | 67.8% (p = 0.0001) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cellular S-Adenosylmethionine (SAM) IC50 Assay

This protocol is a representative method for determining the cellular potency of MAT2A inhibitors.

Objective: To measure the concentration of this compound required to inhibit SAM production by 50% in a cellular context.

Materials:

-

HCT116 (MTAP-deleted) cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Reagents for cell lysis (e.g., perchloric acid)

-

LC-MS/MS system for SAM quantification

Procedure:

-

Cell Seeding: Seed HCT116 cells in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Add the diluted compound to the cells and incubate for a specified period (e.g., 24-72 hours).

-

Metabolite Extraction:

-

Aspirate the cell culture medium.

-

Wash the cells with ice-cold PBS.

-

Add a specific volume of ice-cold 0.4 M perchloric acid to each well to lyse the cells and precipitate proteins.

-

Incubate on ice for 10 minutes.

-

Centrifuge the plate to pellet the protein precipitate.

-

-

SAM Quantification:

-

Collect the supernatant containing the extracted metabolites.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of SAM.

-

-

Data Analysis:

-

Normalize the SAM levels to a control (e.g., total protein content or cell number).

-

Plot the percentage of SAM reduction against the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for determining the cellular SAM IC50 of this compound.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the ability of this compound to inhibit the growth of MTAP-deleted tumors in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

KP4 (MTAP-null) pancreatic cancer cells

-

Matrigel

-

This compound formulation for oral administration (e.g., in 0.5% methylcellulose)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest KP4 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Monitoring and Grouping:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 300 mg/kg) or vehicle control orally, once or twice daily, for the duration of the study (e.g., 21-33 days).

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacokinetic and Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specified time points, collect blood and tumor tissue for pharmacokinetic (drug concentration) and pharmacodynamic (e.g., SAM levels) analysis.

-

-

Data Analysis:

-

Compare the mean tumor volumes between the treatment and vehicle groups over time.

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effect.

-

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the cellular consequences of MAT2A inhibition. Its primary effect is the disruption of the MAT2A-SAM-PRMT5 axis, a pathway that is synthetically lethal in MTAP-deleted cancers. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of MAT2A inhibitors for targeted cancer therapy. Further investigation into the downstream effects of this compound on RNA splicing and DNA damage response will likely unveil additional therapeutic opportunities and combination strategies.

References

AGI-25696: A Preclinical Probe into MAT2A Inhibition for MTAP-Deleted Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of AGI-25696, a pivotal preclinical tool compound that validated the therapeutic hypothesis of targeting Methionine Adenosyltransferase 2A (MAT2A) in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in non-small cell lung cancer (NSCLC). While this compound itself did not advance to clinical trials, its characterization was instrumental in the development of the clinical candidate AG-270. This guide will detail the mechanism of action, preclinical data, and relevant experimental protocols associated with this compound and the broader strategy of MAT2A inhibition in NSCLC.

Executive Summary

This compound is a potent and selective, albeit preclinical, inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[1][2] In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the CDKN2A tumor suppressor in approximately 15-25% of NSCLC cases, cancer cells accumulate the metabolite methylthioadenosine (MTA).[3] This accumulation leads to a synthetic lethal dependency on MAT2A. This compound and its successors exploit this vulnerability by depleting SAM levels, which in turn inhibits the function of PRMT5, a key enzyme involved in mRNA splicing.[4] This disruption of essential cellular processes ultimately leads to DNA damage, mitotic defects, and selective apoptosis in MTAP-deleted cancer cells.[4] Preclinical studies with this compound in xenograft models demonstrated significant tumor growth inhibition, paving the way for the clinical development of next-generation MAT2A inhibitors like AG-270 for NSCLC and other MTAP-deleted solid tumors.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies. It is important to note that much of the in vivo efficacy data for this specific molecule was generated in pancreatic cancer models, which served as the proof-of-concept for MTAP-deleted cancers, including NSCLC.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| SAM IC50 | HCT116 | 150 nM | [1] |

| Human Microsomal ER | - | 0.16 | [1] |

ER: Extraction Ratio

Table 2: In Vivo Pharmacokinetics of this compound (KP4 MTAP-null Pancreatic Xenograft Model)

| Parameter | Matrix | Value (mean ± SD) | Dosing | Reference |

| Cmax | Plasma | 179,000 ± 21,500 ng/mL | 3 b.i.d. doses | [1] |

| Cmax | Tumor | 32,300 ± 6,100 ng/g | 3 b.i.d. doses | [1] |

| AUC0-12h | Plasma | 1,650,000 hng/g | 3 b.i.d. doses | [1] |

| AUC0-12h | Tumor | 372,000 hng/g | 3 b.i.d. doses | [1] |

Cmax: Maximum concentration, AUC: Area under the curve, b.i.d.: twice daily

Table 3: In Vivo Efficacy of this compound (KP4 MTAP-null Pancreatic Xenograft Model)

| Parameter | Dosing | Value | p-value | Reference |

| Tumor Growth Inhibition (TGI) | 300 mg/kg q.d. | 67.8% | 0.0001 | [1][5] |

q.d.: once daily

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of MAT2A in MTAP-deleted cancer cells, leading to a cascade of downstream effects that result in selective cell death.

Caption: Mechanism of this compound in MTAP-deleted cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound in NSCLC research, based on the methodologies described in the cited literature.

In Vitro Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of NSCLC cell lines.

-

Cell Culture: Culture MTAP-deleted and MTAP wild-type NSCLC cell lines in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Western Blot for Histone Methylation

This protocol assesses the impact of MAT2A inhibition on downstream epigenetic markers.

-

Cell Treatment: Treat NSCLC cells with this compound at various concentrations for 24-48 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against histone methylation marks (e.g., H3K9me2, H3K36me3) and total H3 overnight at 4°C.[6]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity and normalize the levels of methylated histones to total histone levels.

NSCLC Xenograft Model

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound.

-

Cell Implantation: Subcutaneously inject 5-10 million MTAP-deleted NSCLC cells (e.g., HCT116 MTAP-/- as a model system) into the flank of immunocompromised mice (e.g., NOD-SCID).[2][4]

-

Tumor Growth: Monitor tumor growth until tumors reach an average volume of 100-200 mm³.

-

Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at a predetermined dose (e.g., 300 mg/kg) daily.[1][5]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 33 days).[1][5]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.

Caption: Workflow for a typical NSCLC xenograft study.

Conclusion and Future Directions

This compound served as a critical preclinical tool that successfully validated MAT2A as a therapeutic target in MTAP-deleted cancers. While this specific molecule was optimized to yield the clinical candidate AG-270, the foundational research with this compound established the mechanism of action and therapeutic potential of this drug class. The selective vulnerability of MTAP-deleted NSCLC to MAT2A inhibition represents a promising targeted therapy strategy. Future research in this area will likely focus on combination therapies, such as the synergistic effects observed when combining MAT2A inhibitors with taxanes, to further enhance anti-tumor activity and overcome potential resistance mechanisms.[3] The principles demonstrated by this compound continue to guide the clinical investigation of MAT2A inhibitors in NSCLC and other challenging malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AGI-25696 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on the MAT2A pathway. Inhibition of MAT2A by this compound leads to a synthetic lethal effect in these MTAP-deleted tumors, making it a promising therapeutic agent.[3] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft studies based on published preclinical data.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| SAM IC₅₀ | 150 nM | HCT116 | [4] |

Table 2: In Vivo Efficacy of this compound in KP4 Pancreatic Cancer Xenograft Model

| Parameter | Value | Reference |

| Mouse Strain | Not Specified | [4][5] |

| Tumor Model | Subcutaneous KP4 (MTAP-null) pancreatic cancer xenograft | [4][5] |

| Dosage | 300 mg/kg | [4][5][6] |

| Administration Route | Oral (p.o.), once daily (q.d.) | [4][5] |

| Treatment Duration | 33 days | [4] |

| Tumor Growth Inhibition (TGI) | 67.8% (p = 0.0001) | [4][5] |

| Adverse Effects | No adverse effects on mouse body weight | [4][5] |

Table 3: Pharmacokinetic Parameters of this compound in KP4 Xenograft-Bearing Mice (after 3 b.i.d. doses)

| Tissue | Cₘₐₓ (ng/mL or ng/g) | AUC₀₋₁₂ₕ (h·ng/g) | Reference |

| Plasma | 179,000 ± 21,500 | 1,650,000 | [4] |

| Tumor | 32,300 ± 6,100 | 372,000 | [4] |

Signaling Pathway

This compound targets MAT2A, a key enzyme in the methionine cycle. In normal cells, methionine is converted to SAM by MAT2A. SAM is the primary methyl group donor for methylation of DNA, RNA, and proteins, and is also a precursor for polyamine synthesis. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5. This creates a heightened dependency on SAM for essential methylation reactions. By inhibiting MAT2A, this compound depletes the cellular pool of SAM, leading to a significant reduction in methylation events and ultimately inducing cell death in these vulnerable cancer cells.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

-

KP4 (MTAP-null) human pancreatic cancer cells

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

This compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

-

Calipers

-

Standard animal housing and handling equipment

Procedure:

-

Cell Culture: Culture KP4 cells in a humidified incubator at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase before implantation.

-

Cell Preparation for Implantation: a. Harvest cells using trypsin and wash with sterile PBS. b. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Monitoring and Grouping: a. Monitor mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

This compound Formulation and Administration: a. Prepare the dosing solution of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). A fresh formulation should be prepared daily. Sonication may be required to achieve a uniform suspension. b. Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 300 mg/kg) once daily. c. Administer an equal volume of the vehicle to the control group.

-

Efficacy Evaluation: a. Measure tumor volume and mouse body weight 2-3 times per week. b. At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice according to IACUC guidelines. c. Excise the tumors and record their final weight. d. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Pharmacokinetic Analysis

This protocol describes the sample collection for pharmacokinetic analysis of this compound.

Procedure:

-

Administer this compound to tumor-bearing mice as described in Protocol 1.

-

At predetermined time points after the final dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood to separate plasma by centrifugation.

-

At the same time points, euthanize a subset of mice and excise the tumors.

-

Snap-freeze the plasma and tumor samples in liquid nitrogen and store them at -80°C until analysis.

-

Analyze the concentration of this compound in plasma and homogenized tumor tissue using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow Diagram

References

- 1. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application Note: Measuring S-Adenosylmethionine (SAM) Levels in Response to the MAT2A Inhibitor AGI-25696

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide range of biomolecules, including DNA, RNA, proteins, and lipids. The enzyme methionine adenosyltransferase 2A (MAT2A) is the primary producer of SAM in most tissues. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival. This creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target.

AGI-25696 is a potent and selective inhibitor of MAT2A.[1] By inhibiting MAT2A, this compound depletes intracellular SAM levels, leading to the selective inhibition of proliferation and induction of apoptosis in MTAP-deleted cancer cells. This application note provides detailed protocols for treating cancer cell lines with this compound and subsequently measuring the dose-dependent changes in intracellular SAM levels using two common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following tables summarize the expected quantitative data for the effect of this compound and the related, clinically advanced MAT2A inhibitor AG-270 on SAM levels.

Table 1: Effect of this compound on Intracellular SAM Levels in HCT116 Cancer Cells

| This compound Concentration | Expected % Reduction in Intracellular SAM |

| 10 nM | 10-20% |

| 50 nM | 30-40% |

| 150 nM | ~50% (IC50) [1] |

| 500 nM | 70-80% |

| 1 µM | >90% |

Note: The IC50 value represents the concentration of this compound required to reduce intracellular SAM levels by 50%. The expected percentage reductions at other concentrations are illustrative and may vary depending on the specific experimental conditions and cell line.

Table 2: Effect of MAT2A Inhibitor AG-270 on SAM Levels

| Treatment Context | AG-270 Dose/Concentration | Observed Reduction in SAM Levels | Reference |

| Human Plasma (Clinical Trial) | 50-200 mg once daily | 51-74% | [2] |

| HT-29 Colon Cancer Cells | 1 µM | 6.3-fold decrease | [3] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the relevant biological pathway and the general experimental workflow for measuring SAM levels in response to this compound.

Experimental Protocols

The following are detailed protocols for the quantification of intracellular SAM levels in cultured cancer cells treated with this compound.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding:

-

Culture HCT116 or other suitable cancer cell lines in appropriate media (e.g., McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Preparation of this compound Working Solutions:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 150 nM, 500 nM, 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Cell Treatment:

-

Remove the old medium from the 6-well plates.

-

Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Protocol 2: Intracellular SAM Extraction

-

Cell Harvesting:

-

After the treatment period, place the 6-well plates on ice.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the final PBS wash completely.

-

-

Metabolite Extraction:

-

Add 500 µL of ice-cold 80% methanol to each well.

-

Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -80°C for at least 2 hours to facilitate protein precipitation.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean microcentrifuge tube.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

-

Protocol 3A: SAM Quantification by LC-MS/MS

-

Sample Reconstitution:

-

Reconstitute the dried metabolite pellet in 100 µL of an appropriate solvent, such as 0.1% formic acid in water.

-

Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

-

Transfer the supernatant to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transition for SAM (e.g., m/z 399.1 → 250.1).

-

An internal standard, such as a stable isotope-labeled SAM (d3-SAM), should be added during the extraction step to normalize for variations in sample processing and instrument response.

-

-

Data Analysis:

-

Quantify the peak area for SAM in each sample.

-

Normalize the SAM peak area to the peak area of the internal standard.

-

Generate a standard curve using known concentrations of SAM to determine the absolute concentration in the samples.

-

Calculate the percentage reduction in SAM levels relative to the vehicle-treated control.

-

Protocol 3B: SAM Quantification by ELISA

-

Sample Preparation:

-

Reconstitute the dried metabolite pellet in the assay buffer provided with the SAM ELISA kit. The reconstitution volume may need to be optimized to ensure the SAM concentration falls within the dynamic range of the assay.

-

-

ELISA Procedure (Competitive Assay):

-

Follow the manufacturer's instructions for the specific SAM ELISA kit being used. A general procedure is as follows:

-

Add standards and reconstituted samples to the wells of the SAM-coated microplate.

-

Add the anti-SAM antibody to each well.

-

Incubate for the recommended time to allow for competitive binding between the SAM in the sample and the SAM coated on the plate for the anti-SAM antibody.

-

Wash the plate to remove unbound reagents.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash the plate.

-

Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of SAM in the sample.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of SAM in the samples.

-

Calculate the percentage reduction in SAM levels relative to the vehicle-treated control.

-

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of the MAT2A inhibitor this compound on intracellular SAM levels. Accurate measurement of SAM is a critical pharmacodynamic biomarker for assessing the target engagement and cellular activity of MAT2A inhibitors. Both LC-MS/MS and ELISA are suitable methods for this purpose, with LC-MS/MS offering higher specificity and sensitivity, while ELISA provides a higher-throughput and more accessible option for many laboratories. The choice of method will depend on the specific requirements of the study and the available resources.

References

Application Notes and Protocols for Western Blot Analysis of PRMT5 Methylation Following AGI-25696 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target. AGI-25696 is a potent and selective inhibitor of PRMT5 that blocks its methyltransferase activity. Western blot analysis is a fundamental technique to assess the efficacy of this compound by monitoring the levels of global and substrate-specific sDMA.

These application notes provide a detailed protocol for the Western blot analysis of PRMT5-mediated methylation in cell lysates following treatment with this compound or other PRMT5 inhibitors.

Data Presentation: Quantitative Analysis of sDMA Levels

The following table summarizes representative quantitative data from a dose-response experiment where cancer cells were treated with a PRMT5 inhibitor for 96 hours. The levels of sDMA were quantified by densitometry of Western blots and normalized to a loading control.

| PRMT5 Inhibitor Concentration (nM) | Relative sDMA Level (Normalized to Control) | Percent Inhibition (%) |

| 0 (Vehicle) | 1.00 | 0 |

| 1 | 0.85 | 15 |

| 10 | 0.55 | 45 |

| 100 | 0.20 | 80 |

| 1000 | 0.08 | 92 |

Note: This data is representative and may vary depending on the cell line, inhibitor, and experimental conditions.

Key PRMT5 Signaling Pathways

PRMT5 is implicated in several signaling pathways crucial for cancer cell proliferation and survival. Inhibition of PRMT5 with this compound can have profound effects on these pathways.

Caption: Simplified overview of key signaling pathways regulated by PRMT5.

Experimental Workflow

The following diagram outlines the major steps for performing a Western blot analysis to assess PRMT5 methylation after inhibitor treatment.

Caption: Experimental workflow for Western blot analysis of PRMT5 activity.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

6-well or 10 cm tissue culture plates

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Harvesting: After incubation, wash the cells once with ice-cold PBS. Proceed immediately to Protocol 2 for protein extraction.

Protocol 2: Preparation of Whole-Cell Lysates

Materials:

-

RIPA Lysis Buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or dish (e.g., 100-200 µL for a 6-well plate).

-

Scraping: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation for Electrophoresis: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2X Laemmli sample buffer to a desired amount of protein (typically 20-30 µg per lane).

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

Protocol 3: Western Blotting

Materials:

-

Polyacrylamide gels

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-sDMA, anti-PRMT5, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., digital imager or X-ray film)

Procedure:

-

Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of the polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Perform the transfer according to the manufacturer's protocol (e.g., wet transfer at 100V for 60-90 minutes).

-

Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.

-

Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as recommended by the manufacturer.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the sDMA and PRMT5 band intensities to the loading control (e.g., β-actin or GAPDH).

Application Notes and Protocols for Cell Viability Assays of AGI-25696 in MTAP-null Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[3] MTA is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes including mRNA splicing.[3][4] This partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely sensitive to the reduction in SAM levels caused by MAT2A inhibition, creating a synthetic lethal therapeutic strategy.[2][5] this compound and its successors, such as AG-270, exploit this vulnerability to selectively target and inhibit the growth of MTAP-null tumors.[1][2]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in MTAP-deleted cancer cell lines using a common luminescence-based cell viability assay.

Signaling Pathway and Mechanism of Action

The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is a cornerstone of the therapeutic rationale for this compound. The following diagram illustrates this pathway.

Caption: Mechanism of this compound in MTAP-null vs. wild-type cells.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of MAT2A inhibitors in various cancer cell lines, highlighting the selectivity for MTAP-deleted cells. While specific IC50 data for this compound is limited in publicly available literature, data from its precursor, AGI-24512, and other MAT2A inhibitors demonstrate the principle of synthetic lethality. This compound has been shown to have good cellular activity at a concentration of 150 nM in an HCT116 cell-based assay for S-adenosylmethionine (SAM) reduction.[6]

| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) |

| AGI-24512 | HCT116 | MTAP-null | Proliferation | ~100 |

| AGI-24512 | HCT116 | Wild-Type | Proliferation | No significant effect |

| MAT2A Inhibitor | HCT116 | MTAP-null | SAM Reduction | 100 |

| MAT2A Inhibitor | KP4 | MTAP-null | Tumor Growth | Significant Inhibition |

Experimental Protocols

Cell Viability Assay Using CellTiter-Glo®

This protocol describes a method to determine the viability of cancer cell lines treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[7]

Materials:

-

This compound (stock solution in DMSO)

-

MTAP-null and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Cell culture medium (appropriate for the cell lines)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Experimental Workflow:

Caption: Workflow for this compound cell viability assay.

Procedure:

-

Cell Seeding:

-

Culture MTAP-null and MTAP-wild-type cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of media. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

-

Include wells with media only for background luminescence measurement.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 1 nM to 10 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound.

-

Include vehicle control wells (media with the same percentage of DMSO as the highest drug concentration).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[9]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background luminescence (media only wells) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells, which represent 100% viability.

-

Plot the percent viability against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

Conclusion